Methyl 4-chloro-3-hydroxybenzoate
Overview
Description
Methyl 4-chloro-3-hydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties in Cosmetics and Food Preservation : Methyl 4-hydroxybenzoate, also known as methyl paraben, exhibits antimicrobial properties due to its 3D framework and extensive hydrogen bonding. This makes it useful in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).
Biomedical Imaging Applications : A fluorogenic chemosensor derived from methyl 4-hydroxybenzoate shows high selectivity and sensitivity towards Al3+, which can be utilized in bio-imaging and detection of Al3+ in living cells (Ye et al., 2014).
Neurological Research : Studies have explored the effects of methyl hydroxybenzoate and its derivatives on nerve conduction, revealing no significant impact on nerve conduction in various nerves (Nathan & Sears, 1961).
Antibiotic Synthesis : Methyl 3-amino-5-hydroxybenzoate, an analogue of methyl 4-chloro-3-hydroxybenzoate, is critical for synthesizing antibiotics, showcasing its role in pharmaceutical development (Becker, 1984).
Quality Control in Food and Cosmetics : A microemulsion electrokinetic chromatography method has been developed to determine 4-hydroxybenzoate preservatives, including methyl 4-hydroxybenzoate, in foods, cosmetics, and pharmaceuticals. This method has potential applications in routine quality control testing (Mahuzier et al., 2001).
Thyroid Research : Methylparaben, a food or drug preservative, has been shown to inhibit iodide organification in thyroid cells without altering iodide uptake or cyclic AMP generation (Rousset, 1981).
Drug Stability Studies : Research on the alkaline hydrolysis of methyl, ethyl, and n-propyl 4-hydroxybenzoate esters indicates that drugs stored in solution may not necessarily be stabilized by freezing, impacting drug storage and stability (Shija et al., 1992).
Environmental Impact Assessment : Studies on parabens, including methyl paraben, in aquatic environments have highlighted their ubiquity and biodegradability, impacting our understanding of their environmental fate and behavior (Haman et al., 2015).
Mechanism of Action
Target of Action
Methyl 4-chloro-3-hydroxybenzoate is a chemical compound with the molecular formula C8H7ClO3 . .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, but more research is needed to confirm these findings.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring in the compound allows for resonance stabilization, which influences the site of substitution reactions .
Cellular Effects
Similar compounds have been shown to interact with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can participate in reactions at the benzylic position, which is resonance stabilized due to the presence of the benzene ring . This allows for reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl 4-chloro-3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYWGSFSTNIJTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473735 | |
Record name | Methyl 4-chloro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166272-81-7 | |
Record name | Methyl 4-chloro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.